4-[2-(Trimethylsilyl)ethynyl]pyrene
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethyl(2-pyren-4-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Si/c1-22(2,3)13-12-17-14-18-8-4-6-15-10-11-16-7-5-9-19(17)21(16)20(15)18/h4-11,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWKVZWAXXETQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Electronic Characterization of 4 2 Trimethylsilyl Ethynyl Pyrene and Its Conjugates
Electronic Absorption Spectroscopy
The electronic absorption spectrum of a chromophore provides fundamental insights into its ground-state electronic structure and the energies of its excited states. For pyrene (B120774) derivatives, the positions and intensities of absorption bands are highly sensitive to the nature and position of substituents.
Analysis of Bathochromic Shifts Induced by Ethynyl (B1212043) and Silyl (B83357) Substituents
The substitution of the pyrene core with both ethynyl and trimethylsilyl (B98337) groups induces a notable bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrene. Research on various substituted pyrenes demonstrates that the introduction of an increasing number of ethynyl or silyl substituents results in a progressive bathochromic shift in the absorption and emission spectra. researchgate.net For instance, the UV absorption maxima of trimethylsilyl-substituted pyrenes shift to longer wavelengths consecutively as more silyl groups are added. researchgate.net Similarly, extending the π-conjugation through acetylenic groups leads to significant red shifts. chemicalbook.com
In the case of 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene (a tetrasubstituted analogue), the lowest energy absorption peak is dramatically shifted to longer wavelengths compared to pyrene. urfu.ru This pronounced shift is attributed to the extension of the π-conjugation by the four ethynyl groups, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While specific data for the mono-substituted 4-[2-(Trimethylsilyl)ethynyl]pyrene is not detailed in the provided sources, the established trends strongly indicate that it will also exhibit a significant bathochromic shift relative to pyrene, though less pronounced than its tetrasubstituted counterpart.
Investigation of π-Conjugation Effects on Absorption Profiles
The ethynyl group in this compound plays a crucial role in extending the π-conjugated system of the pyrene moiety. This extension of conjugation is a primary reason for the observed bathochromic shifts. researchgate.net The cylindrical π-cloud of the ethynyl linker facilitates efficient electronic communication, effectively enlarging the chromophore. nih.gov Studies on related systems, such as 1,3,6,8-tetraethynylpyrene (B1589817) derivatives, confirm that the addition of acetylenic bridges is an effective method for modulating the electronic and optical properties of the pyrene core. chemicalbook.com
The absorption profile of these derivatives often retains the characteristic vibronic structure of the parent pyrene, but the relative intensities and positions of these bands may be altered. The trimethylsilyl group, while primarily known for its steric bulk and role in improving solubility and preventing aggregation, also influences the electronic properties through σ-π conjugation, further contributing to the modulation of the absorption profile. The combination of these effects results in a molecule with a lower excitation energy and a distinct absorption spectrum compared to unsubstituted pyrene.
Luminescence and Fluorescence Spectroscopy
Luminescence properties are paramount for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The introduction of the trimethylsilylethynyl group significantly modifies the emission characteristics of pyrene.
Fluorescence Quantum Yields and Emission Efficiency Studies
Pyrene derivatives substituted with silyl and ethynyl groups are often characterized by high fluorescence quantum yields (ΦF). researchgate.net The incorporation of silyl substituents onto aromatic systems is a known strategy for achieving high emission efficiencies. researchgate.net For example, various 1,3,6,8-tetrakis(trimethylsilylethynyl)-pyrene derivatives have been reported to exhibit excellent fluorescence quantum yields, with values ranging from 0.56 to 0.99. researchgate.net
A study on 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene reported a quantum yield of 0.49 in both chloroform (B151607) and acetonitrile (B52724). urfu.ru This high efficiency is attributed to the rigid, extended π-system which provides more pathways for radiative decay. The bulky trimethylsilyl groups can also sterically hinder intermolecular interactions that often lead to fluorescence quenching in the solution phase. While the quantum yield for the mono-substituted this compound is not specified in the available literature, it is expected to be significantly higher than that of unsubstituted pyrene due to these substituent effects.
| Compound | Solvent | Quantum Yield (ΦF) | Citation |
| 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene | Chloroform | 0.49 | urfu.ru |
| 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene | Acetonitrile | 0.49 | urfu.ru |
| General Alkynylpyrenes | Ethanol | 0.55 - 0.99 | researchgate.net |
Fluorescence Lifetimes and Decay Kinetics
The fluorescence lifetime (τF) is a measure of the average time a molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecular environment and quenching processes. For pyrene derivatives, substitution can significantly alter the decay kinetics.
Studies on silyl-substituted pyrenes have shown that fluorescence lifetimes decrease in the order of Me₃SiAr > Me₃GeAr > Me₃SnAr, indicating an influence of the metalloid atom. researchgate.net The tetrasubstituted analogue, 1,3,6,8-tetrakis(trimethylsilylethynyl)pyrene, was found to have a shorter fluorescence lifetime compared to unsubstituted pyrene. researchgate.net This is consistent with the molecule having a more strongly allowed S₀ → S₁ transition, which typically leads to a higher radiative decay rate and consequently a shorter lifetime. researchgate.net For instance, a related donor-acceptor pyrene derivative, 1-(4-N,N-dimethylaminophenylethynyl)pyrene, also exhibits a short lifetime that is dependent on solvent polarity. nih.gov
Excimer Formation and Aggregation-Induced Emission (AIE) Characteristics
Pyrene is well-known for forming excimers—excited-state dimers that exhibit a characteristic broad, structureless, and red-shifted emission band. This phenomenon occurs when an excited-state pyrene molecule interacts with a ground-state molecule in close proximity. However, the introduction of bulky substituents can hinder this process.
For 1,3,6,8-tetrakis(trimethylsilylethynyl)pyrene, no excimer emission was observed in solution, even at concentrations up to 10⁻³ M. researchgate.net The four bulky trimethylsilyl groups effectively prevent the pyrene cores from achieving the necessary co-facial π-π stacking required for excimer formation. researchgate.net
Conversely, this same steric hindrance can promote a phenomenon known as aggregation-induced emission (AIE). In AIE-active molecules, emission is weak in dilute solutions but becomes strong in the aggregated or solid state. This is often because intramolecular rotations, which act as non-radiative decay pathways in solution, are restricted in the solid state. The tetrasubstituted analogue, 1,3,6,8-tetrakis(trimethylsilylethynyl)pyrene, is characterized by strong fluorescence in the solid state, a hallmark of an AIE-active or aggregation-induced emission enhancement (AIEE) luminogen. researchgate.net While excimer formation for the mono-substituted this compound might be less hindered than in its tetrasubstituted counterpart, the presence of the bulky trimethylsilylethynyl group is still expected to influence its aggregation behavior and solid-state emission properties significantly.
Solvatochromic Effects on Emission Spectra
Solvatochromism, the change in the absorption or emission spectrum of a chemical compound as a function of solvent polarity, is a key characteristic of many pyrene derivatives. While specific studies on the solvatochromic effects of this compound are not extensively detailed in the available literature, the behavior of analogous pyrene-based molecules provides a strong indication of its properties.
Pyrene derivatives often exhibit positive solvatochromism, where the emission wavelength shifts to a longer wavelength (a red-shift) as the polarity of the solvent increases. This phenomenon is typically observed in molecules that have a larger dipole moment in the excited state than in the ground state. For many donor-acceptor pyrene systems, photoexcitation leads to an intramolecular charge transfer (ICT) state, which is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. This stabilization lowers the energy of the excited state, resulting in a red-shifted emission. For instance, various pyrene analogues show significant red-shifts in their fluorescence spectra when moving from nonpolar solvents like hexane (B92381) to polar solvents like dichloromethane (B109758) (DCM) or methanol (B129727). mdpi.com This behavior is characteristic of fluorescence from a CT state. mdpi.com
In donor-acceptor-donor (D-A-D) fluorophores based on a thienopyrazine core, which are structurally related to functionalized pyrenes, visible-NIR emissions with large Stokes shifts are observed, indicating a significant change in geometry and electronic distribution upon excitation. mdpi.com The introduction of the trimethylsilyl (TMS) group to the ethynylpyrene core is expected to influence the electronic distribution and, consequently, the solvatochromic behavior. The electron-donating or -withdrawing nature of substituents can fine-tune the extent of the solvatochromic shift.
Advanced Spectroscopic Techniques
Transient Absorption Spectroscopy for Excited State Dynamics
Transient absorption (TA) spectroscopy is a powerful technique used to probe the dynamics of short-lived excited states. For pyrene and its derivatives, TA spectroscopy provides critical information on processes such as intersystem crossing (ISC), internal conversion, and the formation of radical ions or excimers.
Upon photoexcitation, pyrene derivatives typically populate the first excited singlet state (S₁). TA spectra can track the decay of this state and the concurrent rise of other transient species. For instance, studies on benzo[a]pyrene (B130552) reveal a broad excited-state absorption (ESA) band appearing immediately after excitation. mdpi.com The S₁ state can decay via several pathways, including fluorescence, non-radiative decay, or intersystem crossing to the triplet state (T₁). The T₁ state of pyrene has a characteristic absorption band around 458 nm. researchgate.net
The substitution of the pyrene core, as in this compound, can significantly alter these dynamics. The ethynyl linker can extend the π-conjugation of the system, which often leads to red-shifted absorption and emission. The TMS group can also influence the electronic properties. In some complex systems, such as Pd(II) biladienes, TA spectroscopy has revealed that higher-energy excitation can lead to additional deactivation pathways and lifetimes compared to excitation into the lowest-energy excited states. rsc.org The excited state dynamics of pyrene derivatives can also be influenced by the solvent and the presence of other molecules like oxygen or DNA. mdpi.com Theoretical calculations, in conjunction with TA spectroscopy, are often employed to understand the nature of the excited states, such as the ¹Lₐ and ¹Lₑ states, and their influence on the photophysical properties. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the detection and characterization of species with unpaired electrons, such as free radicals and radical ions. bruker.com In the context of this compound, EPR spectroscopy would be instrumental in studying its radical cation and radical anion, which can be generated through chemical or electrochemical oxidation and reduction, respectively.
The parent pyrene molecule is known to form a stable radical anion and radical cation. The EPR spectrum of the pyrene radical anion, for example, exhibits a complex hyperfine structure due to the coupling of the unpaired electron with the hydrogen nuclei of the pyrene core. researchgate.net Analysis of this hyperfine splitting provides detailed information about the distribution of the spin density across the molecule.
Similarly, the pyrene radical cation (Py˙⁺) and its dimer (Py₂˙⁺) can be formed through processes like two-photon ionization and have been studied using transient absorption spectroscopy, which complements EPR studies. rsc.org The formation of frustrated radical pairs, where single-electron transfer occurs between a Lewis acid and a Lewis base, can also be investigated using EPR. nih.gov For this compound, the introduction of the trimethylsilyl-ethynyl group would be expected to perturb the electronic structure and thus the spin density distribution in its radical ions compared to unsubstituted pyrene. This would result in a different hyperfine coupling pattern in the EPR spectrum, which could be analyzed to understand the electronic influence of the substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive confirmation of its structure by revealing the chemical environment of each hydrogen and carbon atom.
¹H NMR: The trimethylsilyl group (Si(CH₃)₃) typically gives rise to a sharp singlet in the upfield region of the spectrum, usually around 0.2-0.3 ppm. The protons on the pyrene ring will appear in the aromatic region, typically between 7.5 and 9.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons provide information about the substitution pattern on the pyrene core.
¹³C NMR: The carbon atoms of the trimethylsilyl group appear at a chemical shift close to 0 ppm. The two sp-hybridized carbons of the ethynyl linker are expected to resonate in the range of 90-105 ppm. The carbon atoms of the pyrene ring will have signals in the aromatic region, generally between 120 and 135 ppm. The quaternary carbons, including those to which the ethynyl group is attached, will also be identifiable.
The following table presents typical NMR chemical shift ranges for the key functional groups in (trimethylsilyl)ethynyl-substituted aromatic compounds, based on data from analogous structures.
| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| -Si(CH₃)₃ | ~0.26 | ~0.0 | rsc.orgrsc.org |
| -C≡C-Si | - | ~95-105 | rsc.orgrsc.org |
| Ar-H (Pyrene) | ~7.8-8.5 | - | preprints.orgrsc.org |
| Ar-C (Pyrene) | - | ~122-132 | preprints.org |
Electrochemical Characterization for Redox Potentials
Cyclic voltammetry (CV) is the most common technique used to investigate the redox properties of electroactive molecules like this compound. CV provides information about the oxidation and reduction potentials, the stability of the resulting radical ions, and the reversibility of the redox processes.
The electrochemical behavior of pyrene and its derivatives is well-documented. Pyrene itself undergoes a reversible one-electron reduction at approximately -2.1 V (vs. SCE) and an oxidation at around +1.2 V (vs. SCE). researchgate.net These potentials can be significantly influenced by the introduction of substituents. Electron-withdrawing groups generally make the reduction easier (less negative potential) and oxidation harder (more positive potential), while electron-donating groups have the opposite effect.
The trimethylsilyl-ethynyl group is generally considered to be weakly electron-donating or to have a minor electronic effect. Therefore, the redox potentials of this compound are expected to be similar to those of unsubstituted pyrene. However, the extended π-system due to the ethynyl linker might slightly facilitate both oxidation and reduction. Studies on pyrene-amide derivatives show that the mode of attachment of the substituent can fine-tune the redox potentials. researchgate.net For instance, pyrene-based molecules have been extensively studied as organic electrode materials in batteries, and their redox potentials are a key parameter for performance. researchgate.netnih.gov
The expected redox potentials for this compound, based on data from related compounds, are summarized in the table below.
| Process | Potential (V vs. Fc/Fc⁺) | Potential (V vs. SCE) | Comments | Reference |
|---|---|---|---|---|
| Oxidation (Py → Py˙⁺ + e⁻) | ~ +0.8 to +1.0 | ~ +1.2 to +1.4 | Expected to be a reversible one-electron process. | researchgate.net |
| Reduction (Py + e⁻ → Py˙⁻) | ~ -2.5 to -2.3 | ~ -2.1 to -1.9 | Expected to be a reversible one-electron process. | researchgate.net |
Note: Potentials are approximate and can vary based on solvent and electrolyte conditions. Conversion from Fc/Fc⁺ to SCE can introduce variability.
Computational and Theoretical Investigations of 4 2 Trimethylsilyl Ethynyl Pyrene Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to model the electronic structure and excited-state properties of molecules. For pyrene (B120774) derivatives, these methods have been instrumental in understanding their behavior in various chemical environments.
DFT calculations are frequently employed to determine the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule.
For pyrene and its derivatives, the HOMO-LUMO gap can be tuned by introducing different functional groups. For instance, substituting the pyrene core with electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels. Theoretical calculations have shown that for pyrene itself, the computed HOMO-LUMO gap is approximately 3.78 eV. researchgate.net The introduction of an ethynyl (B1212043) linkage and other substituents can modify this gap. For example, in a study of various arylethynylpyrenes, the electrochemically derived HOMO-LUMO gap was found to be smallest for compounds with strong donor and strong acceptor substituents. washington.edu
The spatial distribution of the HOMO and LUMO is also crucial. In many pyrene derivatives, the HOMO and LUMO are localized on the same carbon atoms, a consequence of the Coulson-Rushbrooke pairing theorem for alternant hydrocarbons. nih.gov However, the introduction of certain substituents can lead to a spatial separation of these orbitals, which has significant implications for charge transfer processes.
Table 1: Calculated HOMO-LUMO Gaps for Pyrene and a Related Derivative
| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Pyrene | B3LYP | 6-311++G(d,p) | - | - | 3.78 |
| Coronene | B3LYP | 6-311++G(d,p) | - | - | 3.97 |
Data sourced from computational studies on polycyclic aromatic hydrocarbons. researchgate.net
Intramolecular charge transfer (ICT) is a fundamental process in many donor-acceptor substituted pyrene systems. washington.edu Upon photoexcitation, an electron can be transferred from the electron-donating part of the molecule to the electron-accepting part, leading to a charge-separated excited state. The nature and efficiency of this charge transfer are highly dependent on the molecular structure and the surrounding environment.
Computational studies, often combining DFT and TD-DFT, are essential for characterizing these charge transfer states. For example, in donor-acceptor ethynylpyrenes, the pyrene moiety can act as either an electron donor or an acceptor depending on the substituent. washington.edu TD-DFT calculations can predict the energies and oscillator strengths of electronic transitions, helping to identify those with significant charge-transfer character. In some cases, ICT can lead to the formation of a "dark state," a low-lying excited state with a very low oscillator strength, which can quench fluorescence. nih.gov The cleavage of a group involved in this ICT can then lead to a "turn-on" fluorescence response. nih.gov
The concept of twisted intramolecular charge transfer (TICT) has also been investigated in pyrene derivatives. researchsquare.com In this process, structural changes, such as rotation around a single bond, accompany the charge transfer. Computational modeling can help to elucidate the structural dynamics and energy landscapes of these TICT states. researchsquare.com
TD-DFT calculations are widely used to predict the electronic absorption and emission spectra of molecules. By calculating the energies and oscillator strengths of vertical electronic transitions, one can simulate the UV-visible absorption spectrum. These theoretical spectra can then be compared with experimental data to validate the computational model and to assign the observed spectral features to specific electronic transitions.
For pyrene derivatives, TD-DFT has been successfully used to predict the absorption spectra of various substituted systems. washington.edunih.govresearchgate.net The calculations can capture the shifts in absorption maxima and changes in spectral shape that occur upon substitution or changes in the solvent environment. For instance, TD-DFT calculations have been used to explain the red-shifted emission observed in some pyrene derivatives, attributing it to the nature of the substituents. washington.edu Furthermore, these calculations can predict the oscillator strength of transitions, which is crucial for understanding the brightness of fluorescent molecules. nih.gov
Multi-Reference Perturbation Theory (MRPT) Approaches for Complex Pyrene Derivatives
While DFT and TD-DFT are powerful for many systems, they can sometimes fail for molecules with significant multi-reference character, such as those with multiple low-lying excited states or complex electronic structures. In such cases, multi-reference perturbation theory (MRPT) methods may be necessary to obtain accurate results. Although specific applications of MRPT to 4-[2-(trimethylsilyl)ethynyl]pyrene are not extensively documented in the provided search results, the complexity of some pyrene derivatives suggests that such methods could be valuable for a more accurate description of their electronic states, particularly in cases of near-degeneracy or strong electron correlation effects.
Computational Studies on Reactivity and Reaction Pathways
Computational chemistry provides valuable tools for investigating the reactivity of molecules and elucidating reaction mechanisms. For pyrene systems, DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. For example, computational studies can be employed to understand the reactivity of pyrene derivatives in processes like Diels-Alder reactions. nih.gov While specific studies on the reactivity of this compound were not found, the general principles of using computational methods to explore reactivity are applicable.
Solvent Effects Modeling in Electronic and Photophysical Properties
The electronic and photophysical properties of pyrene derivatives are often highly sensitive to the polarity of the surrounding solvent. researchsquare.comresearchgate.netcapes.gov.br This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent. Computational models can account for solvent effects in two primary ways: implicitly, by representing the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. nih.gov
The polarizable continuum model (PCM) is a widely used implicit solvent model that has been applied to study the solvent-dependent properties of pyrene derivatives. researchgate.net These models can predict the shifts in absorption and emission spectra as a function of solvent polarity. researchsquare.comresearchgate.net For instance, the fluorescence of pyrene itself exhibits a well-known sensitivity to solvent polarity, which is used to define the "Py scale" of solvent polarities. researchgate.netcapes.gov.br Computational studies can help to rationalize these solvent effects by examining how the charge distribution in the ground and excited states interacts with the solvent's dielectric field. Explicit solvent models, while more computationally demanding, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. nih.gov
Advanced Material Science Applications of 4 2 Trimethylsilyl Ethynyl Pyrene and Its Derivatives
Fluorescent Chemosensors
The strong fluorescence and electron-rich nature of the pyrene (B120774) core make its derivatives, including those functionalized with trimethylsilylethynyl groups, excellent candidates for fluorescent chemosensors. mdpi.comrsc.org These sensors operate by detecting changes in their fluorescence emission upon interaction with specific analytes.
Derivatives of 4-[2-(Trimethylsilyl)ethynyl]pyrene have demonstrated significant efficacy in the trace detection of nitroaromatic compounds (NACs), which are common components of commercial and military explosives. mdpi.commdpi.com A notable example is 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene, a well-studied derivative that acts as a highly sensitive fluorescent sensor for NACs both in solutions and in the vapor phase. mdpi.comurfu.ru
Research has shown that materials incorporating this fluorophore can achieve remarkable detection limits for various NACs. In acetonitrile (B52724) solution, detection limits can reach the nanomolar range (10⁻⁸ to 10⁻⁹ M). mdpi.com When fabricated into sensor devices, these materials can detect NAC vapors at concentrations in the parts-per-billion (ppb) range. mdpi.comnih.gov For instance, sensors have been developed that can reliably detect 2,4-dinitrotoluene (B133949) (DNT) vapors at 4.5 ppb within 100 seconds and show sensitivity to picric acid (PA) vapor at sub-ppb levels. mdpi.comnih.gov The high sensitivity of these pyrene-based sensors is crucial for applications in homeland security, military operations, and environmental monitoring. mdpi.comrsc.orgrsc.org
| Nitroaromatic Compound (NAC) | Abbreviation | Detection Limit (M) |
|---|---|---|
| 2,4,6-Trinitrophenol (Picric Acid) | PA | 2.03 x 10⁻⁹ |
| 2,4,6-Trinitrotoluene | TNT | 4.01 x 10⁻⁹ |
| 2,4-Dinitrotoluene | DNT | 1.15 x 10⁻⁸ |
The primary mechanism underlying the detection of NACs by trimethylsilylethynyl-substituted pyrenes is fluorescence quenching driven by photoinduced electron transfer (PET). rsc.orgnih.govacs.org The pyrene moiety is an excellent electron donor in its excited state, while electron-deficient NACs act as strong electron acceptors. researchgate.net
Upon excitation with UV light, the pyrene derivative is promoted to an excited electronic state. If an NAC molecule is in close proximity, a non-radiative de-excitation can occur. This process involves the transfer of an electron from the excited pyrene fluorophore to the NAC molecule. nih.gov This electron transfer prevents the pyrene derivative from returning to its ground state via fluorescence emission, resulting in a measurable decrease, or "quenching," of the fluorescence signal. mdpi.comnih.gov The efficiency of this quenching is directly related to the concentration of the NAC analyte.
The PET process leads to the formation of radical ion products. acs.org This mechanism is often static in nature, involving the formation of a non-fluorescent ground-state complex between the pyrene derivative and the NAC, facilitated by π-π stacking interactions. nih.govnih.gov The entire process is typically fast and reversible, allowing for the potential reuse of the sensor material. nih.govresearchgate.net
To create practical and robust sensor devices, this compound and its derivatives are often incorporated into solid-state materials. A common and effective approach is to dope (B7801613) the fluorescent pyrene derivative into a polymer matrix, such as polystyrene (PS). mdpi.comnih.govmdpi.com This method helps to prevent the aggregation of the fluorophore molecules, which could otherwise lead to self-quenching and reduced sensitivity. nih.govresearchgate.net
Electrospinning is a versatile technique used to fabricate these polymer-doped systems into nanofibrous films or membranes. researchgate.netscispace.com This process creates materials with a very high surface-area-to-volume ratio and a porous structure. rsc.orgscispace.com These characteristics are highly advantageous for vapor-phase sensing, as they facilitate the rapid diffusion of analyte molecules into the film, leading to faster response times and enhanced sensitivity. mdpi.comscispace.com For example, electrospun nanofibrous films have been successfully used to detect trace vapors of explosives like TNT at the ppb level and picric acid at the parts-per-trillion (ppt) level. nih.govrsc.org These sensor films demonstrate good reproducibility and can often be regenerated for multiple uses with minimal loss of signal intensity. nih.govrsc.orgresearchgate.net
Organic Electronics and Optoelectronics
The excellent charge carrier mobility and high fluorescence quantum yields of pyrene-based molecules make them highly suitable for applications in organic electronics and optoelectronics. uky.eduresearchgate.netnih.gov The introduction of substituents like the trimethylsilylethynyl group allows for the fine-tuning of their electro-optical properties to meet the specific demands of devices such as OLEDs, OFETs, and organic solar cells. researchgate.netrsc.org
Pyrene derivatives are widely recognized for their potential as active components in Organic Light-Emitting Diodes (OLEDs). uky.eduresearchgate.net They can function both as light-emitting materials, particularly for blue emission, and as charge-transporting materials. nih.govnih.gov The pyrene core provides high chemical stability and a strong tendency for fluorescence. nih.govgoogle.com
A significant challenge in using planar aromatic molecules like pyrene in solid-state devices is their tendency to form aggregates (excimers) through π-π stacking. This aggregation can cause a red-shift in the emission spectrum and a decrease in fluorescence efficiency, which is detrimental to device performance. nih.govgoogle.com The strategic placement of bulky substituents, such as the trimethylsilyl (B98337) group, on the pyrene core is a key design strategy to inhibit this intermolecular aggregation. nih.govgoogle.com This steric hindrance helps to preserve the intrinsic monomer emission, leading to purer colors and higher device efficiencies. nih.gov
Pyrene-based materials have been successfully employed as hole-transporting layers (HTLs) and as emissive layers in OLEDs. nih.govnih.gov For instance, pyrene-pyridine integrated molecular systems have shown promise as effective HTLs, contributing to good device performance at low driving voltages. nih.gov Furthermore, OLED prototypes using a non-doped pyrene-benzimidazole derivative as the emissive layer have achieved high external quantum efficiencies (EQE) of up to 4.3% with pure blue emission. nih.gov
| Parameter | Value | Voltage |
|---|---|---|
| External Quantum Efficiency (EQE) | 0.35 (±0.04)% | 5.5 V |
| Luminance | 100 (±6) cd m⁻² | 5.5 V |
| CIE Coordinates | (0.1482, 0.1300) | 5.5 V |
| Highest EQE | 4.3 (±0.3)% | 3.5 V |
| Highest Luminance | 290 (±10) cd m⁻² | 7.5 V |
The high charge carrier transporting capability of pyrene has also led to its use in Organic Field-Effect Transistors (OFETs). uky.edu Pyrene derivatives have been successfully utilized as the semiconducting material for p-type OFETs, which are essential components in organic integrated circuits. uky.edu The ability to create asymmetrically functionalized pyrene derivatives offers a pathway to control molecular packing and optimize transistor performance. rsc.org
Charge Transport Properties in Pyrene-Based Materials
The inherent charge carrier transporting ability of pyrene has led to its extensive investigation in organic electronics. uky.edu Pyrene and its derivatives are recognized for their excellent photoelectric properties, including strong emission and efficient intermolecular stacking, which facilitates good charge carrier transport. beilstein-journals.org Theoretical and experimental studies have identified that different pyrene derivatives can exhibit either hole-transporting or electron-transporting behavior. researchgate.net The substitution pattern on the pyrene ring is a key factor in controlling the molecular architecture and packing, which in turn governs the performance of pyrene-based semiconductors. uky.edu
The introduction of an ethynyl (B1212043) linkage to the pyrene core is a strategic approach to extend the π-conjugation, which is crucial for enhancing charge transport. Theoretical studies on triphenylamine-ethynylene fused acene derivatives have shown that the substitution positions on the pyrene backbone significantly influence charge transport properties. arxiv.org For instance, strategic substitution can reconstruct the Highest Occupied Molecular Orbital (HOMO) distribution and induce rotational stacking, boosting transfer integrals and improving mobility. arxiv.org While direct charge transport data for this compound itself is not extensively detailed, its deprotected derivative, 4-ethynylpyrene (B12574940), serves as a critical component in materials designed for efficient charge transport. Pyrene-based materials have been successfully used as the semiconducting layer in p-type organic field-effect transistors (OFETs) and in ambipolar single-crystal OFETs. uky.edu The modification of pyrene with different functional groups allows for the fine-tuning of energy levels and charge transport behavior, making some derivatives suitable as electron transport layers. researchgate.net
Polymeric and Supramolecular Architectures
The compound this compound is a pivotal precursor for constructing a wide array of polymeric and supramolecular systems. The trimethylsilyl (TMS) group serves as a stable protecting group for the terminal alkyne, allowing for selective chemical transformations on other parts of the molecule. This TMS group can be easily removed to liberate the terminal alkyne, which then becomes available for powerful coupling reactions like the Sonogashira cross-coupling, enabling the formation of complex, high-performance materials.
Conjugated Microporous Polymers (CMPs) for High-Performance Energy Storage and Supercapacitors
Conjugated microporous polymers (CMPs) are a class of porous organic polymers (POPs) that have garnered significant interest as advanced electrode materials for energy storage applications like supercapacitors and lithium-ion batteries. acs.orgresearchgate.netiaea.org Their appeal lies in their high specific capacities, exceptional cycling stability, straightforward synthesis, and large surface areas. acs.orgresearchgate.net The pyrene moiety, with its large, flat π-conjugated structure, is an excellent building block for CMPs as it enhances charge transport capabilities. acs.org
A key synthetic strategy involves the Sonogashira–Hagihara cross-coupling reaction between halogenated monomers and monomers bearing terminal alkynes. acs.orgresearchgate.net In this context, derivatives of this compound are critical. For example, 1,3,6,8-tetrakis[2-(trimethylsilyl)ethynyl]pyrene serves as a tetra-functional monomer that, after deprotection, can be reacted with brominated redox-active units to form extensive 3D polymer networks. acs.orgresearchgate.net
These pyrene-based CMPs exhibit promising electrochemical performance. For instance, a CMP synthesized from an ethynyl pyrene derivative (P-PT-CMP) displayed a high BET surface area of up to 300 m²g⁻¹ and a remarkable capacitance of up to 400 F g⁻¹, with superior capacitance stability of up to 80% over 5000 cycles. researchgate.net Another study on pyrene-azobenzene CMPs (Py-pAzo-CMP) reported a capacitance of 142 F g⁻¹ at a current density of 1 A g⁻¹ and retained over 92% of its capacity after 5000 cycles, highlighting its potential for durable energy storage. acs.org
Table 1: Performance of Pyrene-Based Conjugated Microporous Polymers
| Polymer Name | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Specific Capacitance (F/g) | Cycling Stability |
|---|---|---|---|---|
| P-PT-CMP researchgate.net | 300 | 0.34 | 400 | 80% retention over 5000 cycles |
| Py-pAzo-CMP acs.org | N/A | N/A | 142 (at 1 A/g) | >92% retention over 5000 cycles |
Pyrene-Based Polymers for Electroluminescence with Enhanced Optoelectronic Properties
Pyrene is a well-known organic chromophore valued for its high emission quantum yield and long fluorescence lifetime, making it a prime candidate for organic light-emitting diodes (OLEDs). google.comresearchgate.net Polymers incorporating pyrene have been developed to serve as the emissive layer in electroluminescent devices. google.comresearchgate.net A significant challenge in using pyrene is its tendency to form excimers, which can lead to broad, lower-energy emission and reduce device efficiency. google.com
A successful strategy to overcome this is to create highly twisted polymer backbones that prevent aggregation. google.com The substitution pattern on the pyrene ring is crucial; for instance, polymers based on 1,3-substituted pyrene units result in a twisted structure that provides high emission quantum yields and color purity. google.com The ethynyl linkage derived from precursors like this compound is instrumental in creating these conjugated polymer backbones through reactions like Sonogashira coupling. These polymers exhibit high chemical stability and allow for excellent control over their electrical and optical properties in thin films, leading to stable electroluminescence. google.com For example, a pyrene-functionalized polyaniline was shown to be solution-processable and emitted light in the blue region with a peak at 475 nm, demonstrating a turn-on voltage of 15 V in a light-emitting device. researchgate.net
Discotic Liquid Crystals for Self-Assembled Charge Transport Materials
Discotic liquid crystals (DLCs) are organic materials composed of a central aromatic core surrounded by flexible peripheral chains. nih.govbilalkaafarani.com These molecules can self-assemble into ordered columnar structures, where the overlapping π-systems of the cores create pathways for efficient one-dimensional charge transport. beilstein-journals.orgbilalkaafarani.com This property makes them highly suitable for applications in optoelectronic devices. rsc.org
Pyrene's large aromatic surface makes it an excellent core for designing DLCs. uky.edu Ethynyl-pyrene derivatives, synthesized from precursors like this compound, have been used to create advanced DLCs. nih.gov For instance, a tetra-substituted pyrene derivative featuring N-(4-ethynylphenyl)-3,4,5-tris(hexadecyloxy)benzamide fragments was found to exhibit a stable liquid crystalline phase with a 2D hexagonal columnar symmetry over a wide temperature range (20 to 200 °C). nih.gov
These pyrene-based columnar liquid crystals have demonstrated impressive charge transport characteristics. A study comparing a pyrene-based material to a perylene-based one found that the pyrene derivative had an electron mobility two orders of magnitude higher, highlighting its potential as an electron-transporting material. beilstein-journals.org
Table 2: Charge Mobility in Pyrene-Based Columnar Liquid Crystals
| Material Type | Phase | Charge Carrier | Mobility (cm²/Vs) |
|---|---|---|---|
| Pyrene-based DLC beilstein-journals.org | Columnar Rectangular | Electron | ~10⁻³ |
| Perylene-based DLC beilstein-journals.org | Columnar Hexagonal | Electron | ~10⁻⁵ |
Supramolecular Assemblies and Host-Guest Chemistry with Pyrene Moieties
Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking, host-guest interactions) to build complex, functional architectures from smaller molecular components. mdpi.comrsc.org The pyrene unit is an excellent guest molecule due to its electron-rich, planar aromatic surface, which allows it to interact strongly with various host molecules.
Functionalized pyrene derivatives, which can be synthesized from this compound, are used to create responsive supramolecular systems. For example, pyrene derivatives have been used to construct co-assembled supramolecular gels where the ratio of different pyrene components controls the morphology, changing it from spherical nanoparticles to 3D network nanofibers. mdpi.com In another advanced application, a pyrene derivative with methylated vinylpyridine arms was used in host-guest chemistry with cucurbit researchgate.neturil (CB researchgate.net) to construct a novel two-dimensional supramolecular organic framework (SOF) in water. rsc.org This SOF exhibited a periodic pore structure and demonstrated the ability to selectively regulate the generation of reactive oxygen species for photocatalysis. rsc.org
Artificial Nucleobase Receptors and Bio-inspired Assemblies
The unique photophysical properties of pyrene make it an ideal fluorescent probe for biological systems. When pyrene is conjugated to molecules that can recognize biological targets, it can be used to create artificial receptors and bio-inspired assemblies. The synthesis of 4-ethynylpyrene from this compound is a key step in creating these advanced bioconjugates. nih.gov
Researchers have synthesized pyrene-nucleobase conjugates that can bind to single and double-stranded oligonucleotides. nih.gov The self-assembly of these conjugates is driven by canonical base-pairing rules, and the pyrene moiety acts as a fluorescent reporter. nih.gov In one study, a pyrene-adenine conjugate was found to bind effectively to a complementary oligothymidine template and also showed a remarkable ability to stain the mitochondria and nucleoli of living cells. nih.gov
Furthermore, 4-ethynylpyrene has been incorporated into the structure of twisted intercalating nucleic acids (TINAs). nih.gov These modified DNA molecules are used to study the stability and structure of non-canonical DNA forms like parallel triplexes. The attachment position of the ethynylpyrene residue significantly alters the thermal stability and fluorescence properties of the DNA complexes, providing a powerful tool for probing nucleic acid structures. nih.gov
Q & A
Q. What are the established synthetic routes for 4-[2-(Trimethylsilyl)ethynyl]pyrene, and what key reaction conditions influence yield?
The synthesis typically involves Sonogashira coupling between pyrene derivatives and trimethylsilylacetylene. Key steps include:
- Microwave-assisted reactions : Using isoamyl nitrite and o-dichlorobenzene (o-DCB) under controlled temperatures (80°C) to enhance reaction efficiency .
- Deprotection : Tetrabutylammonium fluoride (TBAF) is often employed to remove silyl protecting groups post-coupling .
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress, followed by extraction with ethyl acetate and silica-gel purification .
Yields depend on solvent choice, catalyst loading (e.g., CuSO4/sodium ascorbate for "click" chemistry), and rigorous exclusion of moisture .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm the ethynyl linkage and silyl group integrity. Aromatic protons in pyrene appear as distinct multiplet signals (~7.5–8.5 ppm), while trimethylsilyl protons resonate as a singlet near 0.3 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves molecular geometry, particularly the planarity of the pyrene core and ethynyl bond angles .
- FTIR : Sharp peaks at ~2100 cm⁻¹ verify the C≡C stretch, and Si–C vibrations appear at ~1250 cm⁻¹ .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations model HOMO-LUMO gaps and charge distribution. Key findings include:
- The electron-withdrawing ethynyl group reduces pyrene’s HOMO energy by ~0.5 eV, enhancing electron-accepting behavior.
- Software tools: Gaussian (for QM modeling) and SHELXPRO (for crystallographic data refinement) are recommended .
- Validation: Compare computed IR/Raman spectra with experimental data to confirm accuracy .
Q. How does the trimethylsilyl ethynyl group influence reactivity in cross-coupling reactions?
- Steric shielding : The bulky trimethylsilyl group reduces undesired side reactions (e.g., alkyne oligomerization) during Pd-catalyzed couplings.
- Electronic effects : The silyl group stabilizes the ethynyl moiety, enabling selective functionalization. For example, TBAF-mediated desilylation exposes terminal alkynes for further derivatization .
- Case study : In covalent graphene functionalization, the ethynyl group facilitates π-π stacking, while the silyl group acts as a transient protecting moiety .
Q. How should researchers address discrepancies in spectroscopic data for derivatives of this compound?
- Multi-technique validation : Combine NMR, X-ray, and mass spectrometry to resolve ambiguities (e.g., distinguishing regioisomers).
- Dynamic effects : Consider rotational barriers in ethynyl groups, which may split NMR signals at low temperatures.
- Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals or disordered silyl groups .
Q. What advanced applications exploit the unique properties of this compound?
- Organic electronics : The pyrene core enables charge transport in organic field-effect transistors (OFETs), with silyl groups improving solubility for solution processing .
- Supramolecular chemistry : The planar pyrene moiety facilitates host-guest interactions in metal-organic frameworks (MOFs), while the ethynyl group allows covalent post-modification .
- Fluorescent probes : Pyrene’s intrinsic fluorescence (λem ~ 400 nm) is modulated by the ethynyl group, enabling pH- or solvent-dependent emission shifts .
Methodological Considerations
- Data curation : Cross-reference crystallographic data (CCDC entries) with SHELX-refined structures to ensure accuracy .
- Reaction optimization : Screen solvents (e.g., NMP vs. o-DCB) and catalysts (e.g., Pd(PPh3)4 vs. CuI) using design-of-experiments (DoE) approaches .
- Troubleshooting : If crystallization fails, employ vapor diffusion with dichloromethane/hexane mixtures or add seeding crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
